

Spectroscopic Data for (2,5-Dimethoxybenzylidene)propanedinitrile: An In-Depth Technical Guide

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Compound of Interest

Compound Name:	(2,5-Dimethoxybenzylidene)propanedinitrile
CAS No.:	2972-75-0
Cat. No.:	B3025324

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This technical guide provides a comprehensive overview of the spectroscopic data for **(2,5-Dimethoxybenzylidene)propanedinitrile**, a molecule of interest in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is structured to provide not only the spectral data itself but also the underlying principles and experimental methodologies, ensuring a thorough understanding of the compound's structural characterization.

Introduction

(2,5-Dimethoxybenzylidene)propanedinitrile, also known as 2-(2,5-dimethoxybenzylidene)malononitrile, belongs to the class of benzylidenemalononitriles. These compounds are typically synthesized via the Knoevenagel condensation and are recognized for their diverse applications, stemming from their unique electronic and structural properties.

Accurate and comprehensive spectroscopic analysis is paramount for confirming the identity, purity, and structure of this compound, which is a prerequisite for any further scientific investigation or application.

This guide will delve into the key spectroscopic techniques used to characterize **(2,5-Dimethoxybenzylidene)propanedinitrile**, providing a detailed interpretation of the data obtained from ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry.

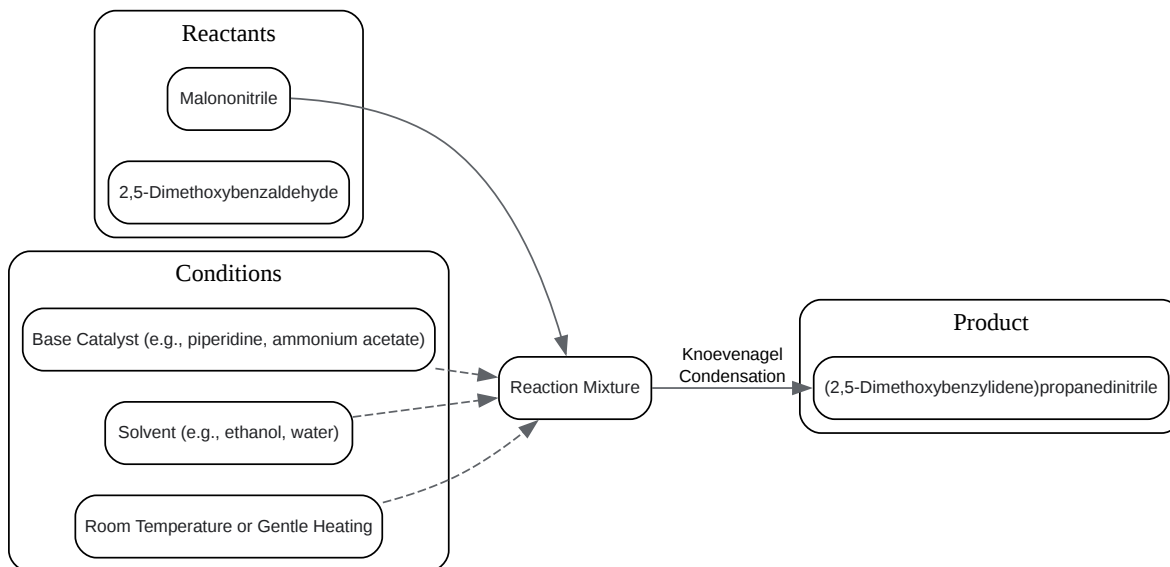
Molecular Structure

The structural formula of **(2,5-Dimethoxybenzylidene)propanedinitrile** is presented below. This structure is the basis for the interpretation of all subsequent spectroscopic data.

Caption: Molecular structure of **(2,5-Dimethoxybenzylidene)propanedinitrile**.

Synthesis via Knoevenagel Condensation

The synthesis of **(2,5-Dimethoxybenzylidene)propanedinitrile** is typically achieved through a Knoevenagel condensation reaction between 2,5-dimethoxybenzaldehyde and malononitrile.^[1] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group.



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Caption: General workflow for the Knoevenagel condensation synthesis.

Experimental Protocol

A representative protocol for the synthesis is as follows:

- In a round-bottom flask, dissolve 2,5-dimethoxybenzaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in a minimal amount of ethanol.
- Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (e.g., 0.1 equivalents).
- Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Upon completion, the product often precipitates out of the solution. If not, the reaction mixture can be cooled in an ice bath to induce crystallization.
- The solid product is collected by vacuum filtration, washed with cold ethanol, and dried.
- Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.[2]

Predicted ¹H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.1	s	1H	Vinylic-H
~ 7.5	d	1H	Ar-H
~ 7.1	dd	1H	Ar-H
~ 7.0	d	1H	Ar-H
~ 3.9	s	3H	OCH ₃
~ 3.8	s	3H	OCH ₃

Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. The exact values may vary depending on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of **(2,5-Dimethoxybenzylidene)propanedinitrile** is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

- **Vinylic Proton:** A singlet peak is anticipated in the downfield region (around 8.1 ppm) for the vinylic proton ($=\text{CH}-$). Its downfield shift is due to the deshielding effect of the conjugated system and the electron-withdrawing nitrile groups.
- **Aromatic Protons:** The three protons on the aromatic ring will appear as a set of coupled signals. Due to the substitution pattern, they are not chemically equivalent and will likely present as a doublet, a doublet of doublets, and another doublet in the aromatic region (approximately 7.0-7.5 ppm).
- **Methoxy Protons:** Two sharp singlets are expected for the two methoxy groups ($-\text{OCH}_3$), each integrating to three protons. Their chemical shifts will be in the typical range for methoxy groups on an aromatic ring (around 3.8-3.9 ppm).

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal.^[3]

Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~ 160	C=C(CN) ₂
~ 158	Ar-C-OCH ₃
~ 154	Ar-C-OCH ₃
~ 124	Ar-CH
~ 122	Ar-C
~ 118	Ar-CH
~ 115	Ar-CH
~ 113	CN
~ 112	CN
~ 85	=C(CN) ₂
~ 56.5	OCH ₃
~ 56.0	OCH ₃

Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. The exact values may vary depending on the solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information to the ¹H NMR, confirming the carbon skeleton.

- **Aromatic and Vinylic Carbons:** The carbons of the aromatic ring and the double bond will resonate in the downfield region (110-160 ppm). The two carbons attached to the oxygen atoms will be the most downfield among the aromatic signals. The vinylic carbon attached to the aromatic ring will also be in this region. The quaternary carbon of the double bond, attached to the two nitrile groups, is expected at a significantly upfield position (around 85 ppm) due to the electronic effects of the nitrile groups.

- Nitrile Carbons: The two nitrile carbons ($\text{-C}\equiv\text{N}$) will appear as two distinct signals in the range of 112-113 ppm.
- Methoxy Carbons: The two methoxy carbons will give rise to two signals around 56 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.[4]

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment	Functional Group
~ 3050-3000	Medium-Weak	C-H stretch	Aromatic
~ 2950-2850	Medium-Weak	C-H stretch	Methoxy
~ 2220	Strong, Sharp	$\text{C}\equiv\text{N}$ stretch	Nitrile
~ 1600, 1500, 1450	Medium-Strong	C=C stretch	Aromatic Ring
~ 1580	Medium	C=C stretch	Vinylic
~ 1250, 1040	Strong	C-O stretch	Aryl ether

Interpretation of the IR Spectrum

The IR spectrum of **(2,5-Dimethoxybenzylidene)propanedinitrile** will be characterized by several key absorption bands that confirm the presence of its functional groups.

- Nitrile Group: A strong and sharp absorption band around 2220 cm^{-1} is a definitive indicator of the nitrile ($\text{C}\equiv\text{N}$) functional group.
- Aromatic and Vinylic C=C Bonds: Absorptions in the $1600\text{-}1450\text{ cm}^{-1}$ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring and the vinylic C=C bond.

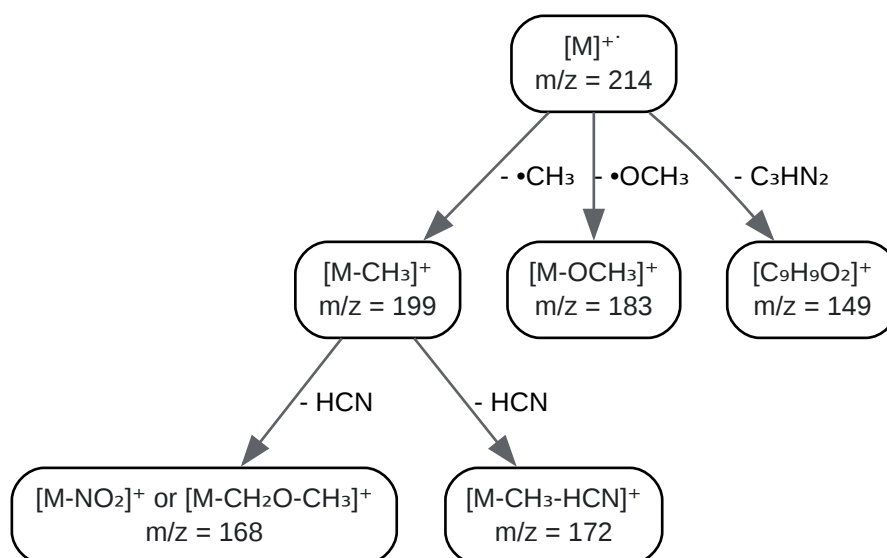
- Aryl Ether C-O Bonds: Strong absorption bands in the 1250-1040 cm^{-1} region are indicative of the C-O stretching of the aryl ether linkages (methoxy groups).
- C-H Bonds: C-H stretching vibrations for the aromatic and methoxy groups will be observed in the 3050-2850 cm^{-1} range.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structure elucidation.[5]

Predicted Fragmentation Pattern

While an experimental mass spectrum for this specific compound is not readily available, a plausible fragmentation pattern can be predicted based on its structure. The molecular ion peak (M^+) would be expected at $m/z = 214$, corresponding to the molecular weight of $C_{12}H_{10}N_2O_2$.



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